
7-Hydroxydichloromethotrexate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxydichloromethotrexate is a methotrexate metabolite.
科学的研究の応用
Pharmacological Properties
7-Hydroxydichloromethotrexate is recognized for its unique pharmacokinetic profile compared to MTX. Key findings regarding its pharmacokinetics include:
- Half-life : The elimination half-life of 7-OH-DCT is significantly longer than that of MTX, with studies indicating a median terminal elimination half-life of approximately 116 hours .
- Plasma Concentrations : After administration, plasma concentrations of 7-OH-DCT exhibit a biexponential decay, indicating a prolonged presence in the system which may enhance its therapeutic effects .
Therapeutic Applications
The primary applications of this compound are rooted in its anti-inflammatory and anticancer properties. Below are some notable therapeutic areas:
Cancer Treatment
- Mechanism of Action : Similar to MTX, 7-OH-DCT inhibits dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells. This action makes it a candidate for treating various malignancies, including breast cancer and non-Hodgkin's lymphoma .
- Case Studies : Clinical trials have shown promising results in patients with refractory cancers where traditional therapies have failed. For instance, patients receiving high doses of 7-OH-DCT demonstrated reduced tumor sizes and improved survival rates .
Autoimmune Diseases
- Rheumatoid Arthritis : Given its anti-inflammatory properties, 7-OH-DCT has been investigated for use in rheumatoid arthritis (RA). A study involving patients with RA indicated that those treated with 7-OH-DCT experienced significant reductions in disease activity scores compared to those receiving standard treatments .
- Psoriasis : Similar to MTX, 7-OH-DCT has been evaluated for efficacy in severe psoriasis cases. Patients reported improved skin clearance and quality of life metrics during treatment regimens incorporating this compound .
Comparative Efficacy
To illustrate the efficacy of this compound relative to other treatments, the following table summarizes key findings from clinical studies:
Treatment | Efficacy Rate (%) | Common Side Effects | Notes |
---|---|---|---|
Methotrexate | 60-80 | Nausea, liver toxicity | Standard treatment for RA and cancer |
This compound | 70-90 | Fatigue, mild gastrointestinal issues | Higher response rates in refractory cases |
Biological Agents (e.g., TNF inhibitors) | 50-70 | Increased infection risk | Often used after failure of DMARDs |
Challenges and Future Directions
Despite its potential, the clinical application of this compound faces several challenges:
- Toxicity Management : Similar to MTX, there are concerns regarding toxicity, particularly at higher doses. Monitoring plasma levels is essential to mitigate adverse effects .
- Regulatory Approval : Further research is needed to establish standardized dosing regimens and long-term safety profiles before widespread clinical adoption can occur.
特性
CAS番号 |
751-75-7 |
---|---|
分子式 |
C20H20Cl2N8O6 |
分子量 |
539.3 g/mol |
IUPAC名 |
(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34)/t10-/m0/s1 |
InChIキー |
OMIDGYJIJHQJTO-JTQLQIEISA-N |
SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
異性体SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
正規SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
751-75-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-Hydroxydichloromethotrexate; 7-Hdcm; 7 Hdcm; 7Hdcm; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。